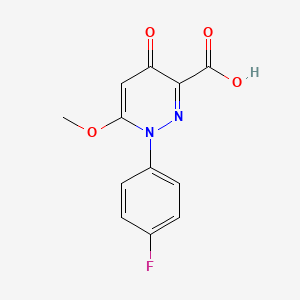

1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

CAS No.: 1291846-00-8

Cat. No.: VC3427543

Molecular Formula: C12H9FN2O4

Molecular Weight: 264.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291846-00-8 |

|---|---|

| Molecular Formula | C12H9FN2O4 |

| Molecular Weight | 264.21 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H9FN2O4/c1-19-10-6-9(16)11(12(17)18)14-15(10)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,18) |

| Standard InChI Key | COJLCMFTEDPVLV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)C(=O)O |

| Canonical SMILES | COC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a member of the pyridazine class of heterocyclic compounds. It is characterized by a six-membered pyridazine ring system containing two adjacent nitrogen atoms, with various functional groups attached to specific positions of the ring . The compound has been assigned the CAS registry number 1291846-00-8 and is classified as a synthetic organic compound with potential pharmacological properties .

Molecular Properties

The compound possesses several key structural features that contribute to its chemical behavior and potential biological activity. These include a fluorophenyl group at position 1, a methoxy substituent at position 6, an oxo group at position 4, and a carboxylic acid moiety at position 3 of the pyridazine ring. The molecular formula is C12H9FN2O4, corresponding to a molecular weight of 264.21 g/mol . This molecular composition is identical to that of the structural isomer 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, though the position of functional groups differs .

Structural Representation

The structural formula of the compound can be represented using the SMILES notation: O=C(C1=NN(C2=CC=C(F)C=C2)C(OC)=CC1=O)O . This notation captures the arrangement of atoms and bonds within the molecule, providing a standardized representation for computational analysis and database searching. The compound's structure features a planar pyridazine core with the fluorophenyl group likely adopting a conformation that allows for optimal electronic interaction with the heterocyclic system.

Physical and Chemical Properties

Physical Characteristics

Based on comparative analysis with similar pyridazine derivatives, 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid likely exists as a crystalline solid at room temperature. The presence of both hydrogen bond donors (carboxylic acid group) and acceptors (nitrogen atoms, carbonyl and methoxy groups) in its structure suggests potential for intermolecular hydrogen bonding, which would influence its solubility profile and crystal packing arrangement.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety provides a site for potential esterification, amidation, and salt formation. The methoxy group can undergo cleavage under certain conditions, while the pyridazine ring system might participate in various nucleophilic or electrophilic substitution reactions. The presence of the fluorophenyl group introduces specific electronic effects that may influence the reactivity of the entire molecule, particularly through its electron-withdrawing properties.

Synthesis and Preparation

Synthetic Approaches

Spectroscopic and Analytical Characterization

Spectral Properties

The spectroscopic profile of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid would provide valuable information about its structural features and purity. In IR spectroscopy, characteristic absorption bands would be expected for the carboxylic acid O-H stretch (typically around 3400-2400 cm⁻¹), carbonyl C=O stretch (approximately 1700 cm⁻¹), and aromatic C=C stretching vibrations . The ¹H NMR spectrum would likely display signals for the methoxy protons, aromatic protons of the fluorophenyl ring, and the pyridazine ring proton, with coupling patterns influenced by the fluorine substituent.

Structural Verification

Structural confirmation through X-ray crystallography would provide definitive evidence of the molecular arrangement, bond lengths, and angles, similar to the approach described for related pyridazine derivatives in the literature . Such analysis would reveal important details about the solid-state conformation and intermolecular interactions that might influence the compound's properties and potential biological activities.

Analytical Parameters

The following table summarizes key analytical parameters for 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid:

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 1291846-00-8 | |

| Molecular Formula | C₁₂H₉FN₂O₄ | |

| Molecular Weight | 264.21 g/mol | |

| SMILES Notation | O=C(C1=NN(C2=CC=C(F)C=C2)C(OC)=CC1=O)O | |

| MDL Number | MFCD18788400 |

Comparative Analysis with Structural Analogs

Structural Isomers

A close structural isomer, 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 1105193-26-7), differs in the positioning of the methoxy and oxo groups . This compound shares the same molecular formula and weight but has distinct structural arrangements that may lead to different physical, chemical, and biological properties. Comparative studies of these isomers could provide valuable insights into structure-activity relationships within this class of compounds.

Related Derivatives

Other pyridazine derivatives with modifications to the substituent pattern include 1-(2-fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, which features the fluorophenyl group at position 2 and a methyl group instead of methoxy at position 6 . Such compounds form a broader family of related structures whose collective study could elucidate the effect of specific functional groups and their positions on biological activity.

Structural Comparison Table

Research Challenges and Future Directions

Interdisciplinary Implications

The study of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid intersects with multiple scientific disciplines, including synthetic organic chemistry, medicinal chemistry, and pharmaceutical sciences. Collaborative research approaches that integrate expertise from these fields could accelerate progress in understanding and potentially applying this compound in relevant contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume